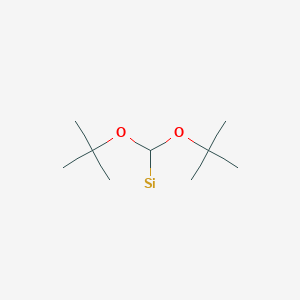

Silane, bis(1,1-dimethylethoxy)methyl-

Description

Historical Context of Organosilane Research

The journey of organosilane research began in 1863 when Charles Friedel and James Crafts synthesized the first organochlorosilane. That same year, they also prepared tetraethylsilane. These pioneering efforts laid the groundwork for a field that would blossom in the early 20th century through the extensive work of Frederic S. Kipping, who is often considered a father of silicone chemistry. Kipping's research from 1898 to 1944, which included the synthesis of numerous organosilicon compounds using Grignard reagents, was fundamental to the future of the silicone industry.

A major breakthrough occurred in the 1940s with the development of the "direct process" by Eugene G. Rochow, a method for synthesizing organochlorosilanes that made large-scale industrial production of silicones feasible. This era marked a shift from purely academic exploration to the recognition of the immense application potential of polymeric organosilicon compounds. Early industrial research was spearheaded by companies like Corning Glass Works and General Electric, leading to the development of a wide array of silicone-based products, including resins and fluids.

Significance of Organosilanes in Advanced Materials Science

Organosilanes are of paramount importance in advanced materials science due to their unique hybrid nature, combining the properties of both organic and inorganic materials. The silicon-carbon bond is a key feature, providing stability and forming the backbone of these versatile compounds. The presence of functional groups attached to the silicon atom allows for a wide range of chemical modifications, enabling the tailoring of material properties for specific applications.

These compounds are critical in the formulation of high-performance materials. For instance, they are widely used as coupling agents to enhance the adhesion between organic polymers and inorganic fillers in composites, leading to materials with improved mechanical strength and durability. Organosilanes also find applications in coatings, where they can impart properties such as water repellency, corrosion resistance, and scratch resistance. Furthermore, their thermal stability and electrical insulating properties make them invaluable in the electronics and aerospace industries. The ability to form robust siloxane (Si-O-Si) networks through hydrolysis and condensation reactions is fundamental to many of these applications.

Role of Alkoxysilanes as Chemical Precursors

Alkoxysilanes, a subclass of organosilanes featuring one or more alkoxy groups (-OR) bonded to a silicon atom, are crucial as chemical precursors in the synthesis of a vast array of materials. Their primary role is in sol-gel processes, where they undergo hydrolysis and condensation reactions to form a three-dimensional network of siloxane bonds. This process is a versatile method for producing ceramics, glasses, and hybrid organic-inorganic materials under mild conditions.

The reactivity of alkoxysilanes in the sol-gel process is influenced by factors such as the nature of the alkoxy group, the presence of a catalyst, and the reaction conditions. The hydrolysis step involves the replacement of alkoxy groups with hydroxyl groups (silanols), followed by condensation of these silanols to form siloxane bridges. This process allows for precise control over the microstructure and properties of the final material. Alkoxysilanes are also used in surface modification to impart hydrophobicity or to introduce reactive sites for further functionalization.

Specific Focus on Branched Alkoxysilanes, e.g., Silane (B1218182), bis(1,1-dimethylethoxy)methyl-

Branched alkoxysilanes, such as Silane, bis(1,1-dimethylethoxy)methyl-, represent a specialized class of organosilicon compounds. The branching in the alkoxy group, in this case, the tert-butoxy (B1229062) group (1,1-dimethylethoxy), introduces significant steric hindrance around the silicon atom. This structural feature has a profound impact on the reactivity of the molecule, particularly its rate of hydrolysis.

The general structure of Silane, bis(1,1-dimethylethoxy)methyl- consists of a central silicon atom bonded to a methyl group and two tert-butoxy groups. The bulky tert-butoxy groups are expected to significantly slow down the hydrolysis reaction compared to linear alkoxysilanes like methoxysilanes or ethoxysilanes. This reduced reactivity can be advantageous in applications where a controlled and slower gelation process is desired. The stability of monomeric silanols is also favored by the presence of bulky organic substituents. gelest.com

Below is a table summarizing the key structural features of Silane, bis(1,1-dimethylethoxy)methyl-.

| Feature | Description |

| Chemical Formula | C9H22O2Si |

| Core Atom | Silicon (Si) |

| Organic Substituent | Methyl (-CH3) |

| Alkoxy Groups | Two tert-butoxy (-OC(CH3)3) groups |

| Key Structural Characteristic | Branched, sterically hindered alkoxy groups |

This specific arrangement of bulky groups around the silicon atom imparts unique properties to the molecule, such as enhanced stability under certain conditions. ontosight.ai

Current Research Landscape and Key Academic Challenges

The current research landscape in organosilicon chemistry continues to expand, with a focus on developing novel materials with tailored functionalities. For branched alkoxysilanes, a key area of investigation is the synthesis of hyperbranched polymers and oligomers. researchgate.netmdpi.comnih.gov These highly branched structures offer unique properties such as low viscosity and high solubility, making them attractive for various applications. researchgate.netmdpi.comnih.gov

A significant academic challenge lies in the controlled synthesis of these complex molecules. The synthesis of (hyper)branched oligomers from trialkoxysilanes often requires careful control of reaction conditions, such as temperature and the choice of catalyst, to manage the condensation process and achieve the desired molecular architecture. researchgate.netmdpi.comnih.gov For sterically hindered alkoxysilanes like Silane, bis(1,1-dimethylethoxy)methyl-, a primary challenge is overcoming the steric hindrance to achieve efficient synthesis and subsequent controlled hydrolysis and condensation.

Another challenge is the detailed characterization of the resulting materials. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are crucial for elucidating the complex structures of branched and hyperbranched polysiloxanes. mdpi.com Furthermore, understanding and controlling the kinetics of hydrolysis and condensation of these sterically hindered precursors is essential for their effective application in materials synthesis. The development of new catalytic systems that can facilitate the hydrolysis of such stable silanes under mild conditions is an active area of research. google.com

Structure

3D Structure

Properties

CAS No. |

7489-74-9 |

|---|---|

Molecular Formula |

C9H22O2Si |

Molecular Weight |

190.35 g/mol |

IUPAC Name |

bis[(2-methylpropan-2-yl)oxy]methylsilane |

InChI |

InChI=1S/C9H22O2Si/c1-8(2,3)10-7(12)11-9(4,5)6/h7H,1-6,12H3 |

InChI Key |

LMWRZXGRVUIGGC-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(OC(C)(C)C)[Si] |

Canonical SMILES |

CC(C)(C)OC(OC(C)(C)C)[SiH3] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Kinetics of Branched Alkoxysilanes

General Synthetic Routes for Organoalkoxysilanes

The synthesis of organoalkoxysilanes, including branched structures, can be achieved through several established chemical transformations. These methods allow for the introduction of organic moieties onto a silicon center, which is also bonded to hydrolyzable alkoxy groups.

Grignard Reaction Approaches for Organosilane Preparation

A primary and versatile method for forming silicon-carbon bonds is through the use of Grignard reagents. gelest.comyoutube.com This approach involves the reaction of an organomagnesium halide (R-MgX) with a silicon halide or alkoxide precursor. For the conceptual synthesis of a methyl-substituted bis(alkoxy)silane, a methyl Grignard reagent (such as methylmagnesium bromide) would be reacted with a corresponding dihalodialkoxysilane or tetraalkoxysilane.

The reaction proceeds via nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic silicon atom, displacing a halide or an alkoxy group. The choice of solvent, typically an ether like diethyl ether or tetrahydrofuran (B95107) (THF), is crucial for stabilizing the Grignard reagent. gelest.com The stoichiometry of the reactants must be carefully controlled to achieve the desired degree of substitution, especially when starting with silicon tetrachloride or tetraalkoxysilanes. gelest.com Reverse addition, where the silane (B1218182) is added to the Grignard reagent, can be employed to favor partial substitution. gelest.com

Table 1: Factors Influencing Grignard Reactions for Organosilane Synthesis

| Factor | Influence on Reaction |

|---|---|

| Reactant Stoichiometry | Controls the number of organic groups attached to the silicon atom. |

| Order of Addition | Can influence the product distribution, especially for partial substitution. |

| Solvent | Stabilizes the Grignard reagent; THF generally allows for more facile substitution than diethyl ether. gelest.com |

| Temperature | Higher temperatures can promote more complete substitution. |

| Steric Hindrance | Bulky organic groups on the Grignard reagent or substituents on the silane can hinder the reaction. |

Catalytic Synthesis Routes (e.g., Rh-catalyzed Cross-coupling for Functionalized Benzylsilanes)

Transition metal-catalyzed cross-coupling reactions offer a powerful tool for the synthesis of specific types of organosilanes, such as functionalized benzylsilanes. nih.govnih.govorganic-chemistry.org While not directly applicable to the synthesis of simple alkylsilanes, these methods highlight the diversity of synthetic strategies available. For instance, rhodium-catalyzed cross-coupling reactions can be used to form a bond between a silicon hydride (Si-H) and an organic halide.

In a typical rhodium-catalyzed process, an oxidative addition of the organic halide to the rhodium(I) catalyst occurs, followed by reductive elimination of the desired organosilane. These reactions often exhibit high functional group tolerance and can proceed under mild conditions. Other metals like palladium and iron have also been utilized in various cross-coupling reactions to synthesize organosilanes. nih.govnih.govorganic-chemistry.org

Preparation of Branched Polysilyl Ethers

Branched polysilyl ethers are polymers containing repeating silicon-oxygen-carbon units in their backbone. nih.govuwaterloo.cadicp.ac.cnresearchgate.net Their synthesis can be achieved through various polymerization techniques, including dehydrocoupling reactions. For instance, the copper-catalyzed dehydrocoupling polymerization of dihydrosilanes and diols can produce poly(silyl ether)s. dicp.ac.cn

The mechanism of this reaction involves the formation of a copper hydride species, which then reacts with the diol to release hydrogen gas and form a copper alkoxide. This intermediate subsequently reacts with the hydrosilane to form the silyl (B83357) ether linkage and regenerate the copper hydride catalyst, thus propagating the polymer chain. dicp.ac.cn The use of silicon sources with more than two reactive groups can lead to the formation of branched or crosslinked polymers. nih.gov

Hydrolysis Mechanisms of Alkoxysilanes

The hydrolysis of alkoxysilanes to form silanols (Si-OH) is a fundamental reaction that is often the first step in the formation of silicone polymers and silica-based materials. The rate of this reaction is highly dependent on the pH of the medium and the steric and electronic nature of the substituents on the silicon atom. tandfonline.comtandfonline.com

Acid-Catalyzed Hydrolysis Kinetics of Alkoxysilanes

Under acidic conditions, the hydrolysis of alkoxysilanes is initiated by the protonation of an alkoxy group, making it a better leaving group (an alcohol). gelest.comnih.gov This is followed by a nucleophilic attack of water on the silicon atom. afinitica.com The rate of acid-catalyzed hydrolysis is generally faster than base-catalyzed hydrolysis. gelest.com

The steric bulk of the alkoxy groups and the organic substituent on the silicon atom significantly influences the reaction rate. Larger, more branched alkoxy groups, such as the 1,1-dimethylethoxy (tert-butoxy) group in the target compound, will hydrolyze more slowly than smaller groups like methoxy (B1213986) or ethoxy due to steric hindrance. gelest.com

Table 2: Relative Hydrolysis Rates of Alkoxysilanes under Acidic Conditions

| Alkoxy Group | Relative Hydrolysis Rate |

|---|---|

| Methoxy (-OCH₃) | Fastest |

| Ethoxy (-OCH₂CH₃) | Slower |

| Isopropoxy (-OCH(CH₃)₂) | Even Slower |

| tert-Butoxy (B1229062) (-OC(CH₃)₃) | Slowest |

Data inferred from general trends in alkoxysilane hydrolysis. gelest.com

The kinetics of acid-catalyzed hydrolysis often follow a pseudo-first-order rate law with respect to the silane concentration when water is in large excess. afinitica.com The rate is also dependent on the hydronium ion concentration.

Base-Catalyzed Hydrolysis Kinetics of Alkoxysilanes

In basic media, the hydrolysis of alkoxysilanes proceeds through the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. tandfonline.comnih.gov This forms a pentacoordinate silicon intermediate, which then expels an alkoxide ion. afinitica.com

Similar to the acid-catalyzed mechanism, steric hindrance plays a crucial role in the base-catalyzed hydrolysis. The bulky tert-butoxy groups of "Silane, bis(1,1-dimethylethoxy)methyl-" would be expected to significantly slow down the rate of hydrolysis compared to less sterically hindered alkoxysilanes. nih.gov Electron-withdrawing groups on the silicon atom can accelerate the reaction by making the silicon more electrophilic, while electron-donating groups have the opposite effect. tandfonline.com

Table 3: Factors Affecting Base-Catalyzed Hydrolysis of Alkoxysilanes

| Factor | Effect on Reaction Rate |

|---|---|

| Steric Hindrance | Increased steric bulk of alkoxy or organic groups decreases the rate. nih.gov |

| Electronic Effects | Electron-withdrawing groups on the organic substituent increase the rate. tandfonline.com |

| pH | The rate is dependent on the hydroxide ion concentration. tandfonline.com |

| Solvent | The polarity and protic nature of the solvent can influence the reaction rate. |

Influence of Steric and Electronic Effects on Hydrolysis Rates

The rate of hydrolysis in alkoxysilanes is significantly governed by the steric and electronic environment surrounding the silicon atom. In the case of Silane, bis(1,1-dimethylethoxy)methyl-, the presence of two bulky tertiary-butoxy groups introduces substantial steric hindrance. This bulkiness physically obstructs the approach of nucleophiles, such as water or hydroxide ions, to the electrophilic silicon center. Consequently, the rate of hydrolysis is considerably slower when compared to less hindered methoxy or ethoxy silanes. The stability of alkoxysilanes towards hydrolysis generally increases with the size of the alkoxy groups. thermofisher.com

Electronically, the methyl group attached to the silicon atom has a mild electron-donating effect through induction. This effect slightly increases the electron density on the silicon atom, making it a less potent electrophile and thus less susceptible to nucleophilic attack. The combination of significant steric hindrance and this modest electronic effect results in the heightened stability of Silane, bis(1,1-dimethylethoxy)methyl- against hydrolysis. The proposed mechanism for hydrolysis in alkaline media is typically a bimolecular nucleophilic substitution (SN2-Si), which is highly sensitive to these steric factors. nih.gov

Table 1: Summary of Steric and Electronic Effects on Hydrolysis

| Effect | Influencing Group(s) | Impact on Si Center | Consequence on Hydrolysis Rate |

| Steric Hindrance | Two bis(1,1-dimethylethoxy) groups | Shields the silicon atom from nucleophilic attack. | Decreases |

| Electronic Effect | One methyl group | Slightly increases electron density (inductive effect). | Decreases |

Role of Solvents and pH in Alkoxysilane Hydrolysis

The hydrolysis of alkoxysilanes is critically dependent on the reaction medium, specifically the solvent and the pH. researchgate.net The reaction rate is slowest under neutral pH conditions and is catalyzed by both acids and bases. researchgate.net

Under acidic conditions (low pH), the oxygen atom of the tert-butoxy group is protonated, transforming it into a better leaving group (tert-butanol). This protonation facilitates the nucleophilic attack by water on the silicon atom, accelerating the hydrolysis process. researchgate.net The reaction generally follows an SN2-type mechanism. researchgate.net

Under alkaline conditions (high pH), the reaction is catalyzed by hydroxide ions (OH⁻), which are stronger nucleophiles than water. The hydroxide ion directly attacks the silicon atom. nih.gov Although the hydrolysis rate is enhanced compared to neutral pH, it is generally slower than under acidic conditions. researchgate.net For sterically hindered silanes, the approach of the hydroxide ion is impeded, which moderates the catalytic effect.

The choice of solvent also plays a crucial role. Protic solvents, like alcohols, can participate in exchange reactions with the alkoxy groups on the silicon. The polarity of the solvent affects the solubility of the silane and the stability of any charged intermediates or transition states that form during the reaction. researchgate.net Aprotic solvents can influence the reaction by forming hydrogen bonds with silanol (B1196071) intermediates, which can either promote or hinder subsequent condensation reactions. researchgate.net

Table 2: Influence of pH on Hydrolysis Mechanisms

| pH Condition | Catalyst | Mechanism Summary | Relative Rate |

| Acidic (pH < 7) | H⁺ | Protonation of the alkoxy group creates a better leaving group, facilitating nucleophilic attack by H₂O. researchgate.net | Fastest |

| Neutral (pH ≈ 7) | None | Spontaneous hydrolysis is very slow. researchgate.net | Slowest |

| Alkaline (pH > 7) | OH⁻ | Nucleophilic attack by the stronger OH⁻ nucleophile on the silicon atom. nih.gov | Moderate to Fast |

Condensation Reactions of Silanols and Alkoxysilanes

Mechanism of Siloxane Bridge Formation (Si-O-Si)

Following hydrolysis, the resulting silanols—in this case, methyl-bis(tert-butoxy)silanol—undergo condensation to form siloxane (Si-O-Si) bridges. This is the fundamental step in the formation of polysiloxane polymers. The condensation can occur between two silanol groups, eliminating a molecule of water, or between a silanol group and an unhydrolyzed alkoxysilane, eliminating an alcohol molecule.

The specific mechanism is pH-dependent. In alkaline media, a silanol group is deprotonated to form a highly nucleophilic silanolate anion (Si-O⁻). This anion then attacks the silicon atom of a neutral silanol molecule, displacing a hydroxyl group and forming the siloxane bond. nih.gov In acidic media, a silanol group is protonated to form a (Si-OH₂⁺) species. This protonated silanol is then more susceptible to nucleophilic attack by a neutral silanol molecule.

Kinetics of Silanol Condensation Processes

The kinetics of silanol condensation are complex and influenced by the same factors that affect hydrolysis. The reaction is often observed to be second-order with respect to the silanol concentration. researchgate.net However, the rate is profoundly affected by the steric bulk of the non-reacting substituents on the silicon atom.

For silanols derived from Silane, bis(1,1-dimethylethoxy)methyl-, the remaining bulky tert-butoxy groups significantly hinder the approach of another silicon-containing molecule. This steric hindrance dramatically slows the rate of condensation. researchgate.net Consequently, these sterically protected silanols are relatively stable and have a lower tendency to self-condense compared to smaller analogues like diethoxysilanediol. researchgate.net The kinetics depend heavily on factors such as catalyst concentration, temperature, water concentration, and solvent. nih.gov

Factors Influencing Condensation Rate and Polymeric Network Formation

The rate of condensation and the structure of the resulting polymeric network are dictated by a variety of interconnected factors.

Steric Effects : As mentioned, the large tert-butoxy groups on the silanol intermediates reduce the condensation rate. researchgate.net This can favor the formation of smaller, cyclic oligomers over long-chain linear polymers.

pH : The condensation rate is generally lowest at the isoelectric point of silica (B1680970) (around pH 2-3) and increases under both more acidic and, particularly, more alkaline conditions. researchgate.net Base catalysis, which generates highly reactive silanolate anions, is especially effective at promoting condensation. nih.gov

Water Concentration : The concentration of water is critical. Condensation is a reversible reaction, and a high concentration of water can favor the reverse reaction (hydrolysis of the siloxane bond). The water-to-silane ratio (R) is a key parameter in sol-gel processes. nih.gov

Solvent : The solvent can influence condensation rates by affecting the solubility and conformation of reacting species and through hydrogen bonding with silanol groups. researchgate.net

Temperature : Higher temperatures generally increase the rates of both hydrolysis and condensation reactions, leading to faster gelation or polymer formation.

Table 3: Key Factors Affecting Condensation and Polymer Formation

| Factor | Effect on Condensation Rate | Impact on Polymeric Network |

| Steric Hindrance | Decreases rate significantly. researchgate.net | Favors formation of smaller oligomers or cyclic structures. |

| pH | Minimum near pH 2-3; increases at higher and lower pH. researchgate.net | Influences particle growth and network morphology (e.g., linear vs. branched). |

| Water Concentration | High concentration can favor the reverse reaction (hydrolysis). nih.gov | Affects the extent of cross-linking and final polymer structure. |

| Solvent | Affects solubility and hydrogen bonding. researchgate.net | Can influence porosity and the final structure of the dried gel. |

| Temperature | Increases rate. | Accelerates network formation and aging. |

Polymerization Processes of Organoalkoxysilanes

The polymerization of Silane, bis(1,1-dimethylethoxy)methyl- proceeds via the sol-gel process, which encompasses the simultaneous and competing reactions of hydrolysis and condensation. nih.gov Since the parent molecule has two hydrolyzable tert-butoxy groups, the resulting silanol is difunctional.

The condensation of these difunctional monomers leads primarily to the formation of linear or cyclic polysiloxane chains. The repeating unit in the polymer backbone would be -[Si(CH₃)(O)]-, with a non-hydrolyzed tert-butoxy group remaining as a side group, at least in the initial stages before complete hydrolysis and condensation might occur under forcing conditions.

Due to the significant steric hindrance from the tert-butoxy groups, the formation of very high molecular weight linear polymers is challenging. Instead, the process may favor the formation of lower molecular weight linear polymers or cyclic species, such as trimers and tetramers. The resulting polymer is a thermoplastic, as no cross-linking can occur with a purely difunctional monomer. To create a cross-linked, three-dimensional network (a gel), co-polymerization with a tri- or tetra-functional alkoxysilane would be necessary.

Homo-condensation to Siloxanes and Silsesquioxanes

The homo-condensation of "Silane, bis(1,1-dimethylethoxy)methyl-" is a process that involves the hydrolysis of its tert-butoxy groups to form silanol intermediates, followed by condensation to create siloxane bonds (-Si-O-Si-). This process is fundamental to the formation of polysiloxanes and silsesquioxanes. The bulky tert-butoxy groups are expected to influence the rates of hydrolysis and condensation significantly.

Hydrolysis: The initial step of hydrolysis is typically the rate-determining step and is influenced by factors such as pH, water concentration, and the steric hindrance of the alkoxy groups. The large size of the tert-butoxy groups in "Silane, bis(1,1-dimethylethoxy)methyl-" would sterically hinder the approach of water molecules to the silicon center, leading to a slower hydrolysis rate compared to less hindered methoxy or ethoxy silanes.

Condensation: Following hydrolysis, the resulting silanols can undergo condensation to form siloxane bridges. This can occur through either water-producing or alcohol-producing pathways. The condensation rate is also affected by steric factors and the acidity of the silanol groups. The presence of a methyl group and two bulky tert-butoxy groups on the silicon atom will influence the final structure of the resulting polymer. Due to the difunctional nature of the hydrolyzed monomer, linear or cyclic siloxanes are the primary expected products. The formation of more complex, three-dimensional silsesquioxane structures would require a trifunctional precursor.

Table 1: Expected Influence of Steric Hindrance on Homo-condensation of Alkoxysilanes

| Property | Effect of Bulky Alkoxy Groups (e.g., tert-butoxy) |

|---|---|

| Hydrolysis Rate | Decreased due to steric shielding of the silicon center. |

| Condensation Rate | Decreased due to steric hindrance around the reactive silanol groups. |

| Polymer Structure | Predominantly linear and cyclic siloxanes. |

| Degree of Condensation | Generally lower, with a higher prevalence of residual functional groups. |

Co-condensation with Other Silicon-Containing Precursors

Co-condensation of "Silane, bis(1,1-dimethylethoxy)methyl-" with other silicon precursors, such as tetraethoxysilane (TEOS) or other organoalkoxysilanes, offers a pathway to synthesize hybrid materials with tailored properties. The incorporation of the methyl and bulky alkoxy groups from the title compound can modify the structure and properties of the final polysiloxane network.

The relative reactivity of the different precursors is a critical factor in co-condensation. Due to the slower hydrolysis and condensation rates of "Silane, bis(1,1-dimethylethoxy)methyl-" compared to less hindered precursors like TEOS, a non-random distribution of the monomer units in the resulting copolymer can be expected. The TEOS would likely form silica-rich domains, with the "Silane, bis(1,1-dimethylethoxy)methyl-" units incorporated at a slower rate, potentially leading to a block-like or graded copolymer structure.

Table 2: Hypothetical Co-condensation of Silane, bis(1,1-dimethylethoxy)methyl- (M) with Tetraethoxysilane (T)

| Molar Ratio (M:T) | Expected Polymer Structure | Potential Properties |

|---|---|---|

| High M:T | Predominantly linear or lightly cross-linked siloxane with high organic content. | Increased hydrophobicity, lower cross-link density. |

Formation of Hyperbranched Organosiloxane Structures

Hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. The synthesis of hyperbranched organosiloxanes typically involves the polycondensation of ABx-type monomers, where 'A' and 'B' are functional groups that can react with each other.

Lewis Acid-Catalyzed Piers-Rubinsztajn Reaction in Siloxane Synthesis

The Piers-Rubinsztajn reaction is a powerful method for forming siloxane bonds through the dehydroalkoxylation coupling of a hydrosilane with an alkoxysilane, catalyzed by a strong Lewis acid such as tris(pentafluorophenyl)borane (B72294) (B(C6F5)3). researchgate.net This reaction offers a non-hydrolytic route to polysiloxanes with a high degree of control over the polymer structure.

While there are no specific reports found detailing the use of "Silane, bis(1,1-dimethylethoxy)methyl-" in a Piers-Rubinsztajn reaction, it is expected to be a viable substrate. The reaction would involve the coupling of a hydrosilane with the tert-butoxy groups of the title compound. The steric hindrance of the tert-butoxy groups would likely influence the reaction rate, potentially requiring higher catalyst loadings or longer reaction times compared to less hindered alkoxysilanes. mcmaster.ca

The Piers-Rubinsztajn reaction is tolerant of a wide range of functional groups, which would allow for the synthesis of functionalized polysiloxanes by choosing appropriately substituted hydrosilane co-reactants. This methodology could provide a controlled route to linear or block copolymers incorporating the methyl-bis(tert-butoxy)silyl moiety.

Table 3: General Parameters for the Piers-Rubinsztajn Reaction

| Parameter | Typical Conditions/Observations |

|---|---|

| Catalyst | Tris(pentafluorophenyl)borane (B(C6F5)3) |

| Reactants | Hydrosilane and Alkoxysilane |

| Byproduct | Alkane |

| Reaction Conditions | Typically mild, often at room temperature. |

| Effect of Steric Hindrance | Slower reaction rates with bulkier alkoxy groups. mcmaster.ca |

Molecular Structure, Bonding, and Theoretical Investigations

Conformational Analysis of Organosilanes

The conformational analysis of organosilanes, such as Silane (B1218182), bis(1,1-dimethylethoxy)methyl-, is crucial for understanding their reactivity and physical properties. The presence of two bulky tertiary-butoxy groups ((CH₃)₃CO-) attached to the silicon atom significantly influences the molecule's preferred spatial arrangement. These bulky substituents create considerable steric hindrance, which dictates the most stable conformation.

Si-C Bond Stability in Organosilane Precursors

The stability of the silicon-carbon (Si-C) bond is a critical factor in the application of organosilanes as precursors for materials like organosilica hybrids, which are often synthesized through polycondensation. researchgate.netrsc.orgmdpi.com

Prediction of Si-C Cleavage during Polycondensation to Organosilica Hybrids

The synthesis of organosilica materials via the sol-gel polycondensation of organosilane precursors can be complicated by the cleavage of the Si-C bond. rsc.orgnih.gov Theoretical studies have been conducted to predict the likelihood of this cleavage for various organosilane precursors. nih.govresearchgate.net These studies often employ molecular orbital theory calculations to evaluate the stability of key intermediates in the proposed reaction mechanisms for Si-C bond cleavage. nih.govresearchgate.net By understanding the factors that influence this bond's stability, strategies can be developed to prevent its scission during the material's synthesis. rsc.org

Influence of Acidic and Basic Conditions on Si-C Cleavage

The cleavage of the Si-C bond in organosilane precursors is highly dependent on the pH of the reaction medium, with both acidic and basic conditions potentially promoting this bond scission. rsc.orgnih.govresearchgate.net

Under acidic conditions , the proposed mechanism involves the protonation of the carbon atom at the ipso-position (the carbon directly bonded to silicon). This protonation makes the silicon atom more susceptible to nucleophilic attack, leading to the cleavage of the Si-C bond. nih.govresearchgate.net

Under basic conditions , the mechanism is thought to proceed through the formation of a pentacoordinate silicon intermediate, which facilitates the departure of a carbanion. The stability of this potential carbanion is a key factor in determining the susceptibility of the Si-C bond to cleavage. nih.govresearchgate.net

The stability of the Si-C bond in different chemical environments is a significant area of research, with studies showing that the nature of the organic group attached to the silicon atom plays a crucial role. For example, in arylsilanes, electron-rich aromatic groups can be more prone to cleavage under acidic conditions. researchgate.net While Silane, bis(1,1-dimethylethoxy)methyl- is an alkylsilane, the general principles of acid and base-catalyzed cleavage are still applicable.

Derivation of Indices for Si-C Bond Stability (e.g., Proton Affinity)

To quantitatively predict the stability of the Si-C bond, researchers have developed theoretical indices based on the proposed cleavage mechanisms. A key index used is the proton affinity (PA) . nih.govresearchgate.netiastate.eduresearchgate.net

Under acidic conditions , the stability of the Si-C bond is correlated with the proton affinity of the ipso-carbon atom. A lower PA value for this carbon suggests a higher tendency for protonation and, consequently, a greater susceptibility to Si-C bond cleavage. nih.govresearchgate.net

Under basic conditions , the relevant index is the proton affinity of the carbanion that would be generated upon Si-C cleavage. A lower PA for the carbanion indicates that it is a more stable species and a better leaving group, thus suggesting a weaker Si-C bond under basic catalysis. nih.govresearchgate.net

These indices allow for a comparative ranking of the Si-C bond stability across different organosilane precursors. For instance, studies on various arylsilanes have established stability orders under both acidic and basic conditions based on calculated PA values. nih.govresearchgate.net

Computational Chemistry Methodologies Applied to Organosilanes

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the properties and reactivity of organosilanes.

Density Functional Theory (DFT) Applications in Organosilane Systems

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. chemrxiv.orgnih.govresearchgate.net In the context of organosilanes, DFT is employed to calculate the indices, such as proton affinities, that predict Si-C bond stability. nih.govresearchgate.net These calculations provide valuable insights into the reaction mechanisms of Si-C bond cleavage. nih.govresearchgate.net

DFT calculations can model the geometries of the organosilane precursors and the key intermediates involved in the cleavage reactions. By calculating the energies of these species, the activation barriers and reaction energies can be determined, offering a deeper understanding of the factors controlling the reaction kinetics and thermodynamics. For a series of organosilane precursors with different organic groups (R), DFT has been used to calculate the PA values and predict the order of Si-C bond stability, with results that are generally in good agreement with experimental observations. nih.govresearchgate.net

Below is a table summarizing the theoretical approaches to understanding Si-C bond stability in organosilanes.

| Condition | Proposed Mechanism Intermediate | Stability Index | Interpretation of Index |

| Acidic | Protonated ipso-carbon | Proton Affinity (PA) of ipso-carbon | Lower PA indicates lower stability |

| Basic | Carbanion leaving group | Proton Affinity (PA) of carbanion | Lower PA indicates lower stability |

This theoretical framework, underpinned by DFT calculations, is crucial for the rational design of stable organosilane precursors for the synthesis of advanced organosilica materials.

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations for Reaction Mechanisms

Understanding the complex reaction mechanisms of organosilanes, such as hydrolysis and condensation, often requires insights beyond what static experiments can provide. Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational tools that offer a window into these dynamic processes at an atomic level. uantwerpen.beyoutube.com

MD simulations model the system by solving Newton's equations of motion for a collection of atoms, generating trajectories that describe the positions, velocities, and forces of particles over time. uantwerpen.bemdpi.com This method is invaluable for exploring the conformational landscape of molecules and observing the explicit steps of a reaction pathway, including solvent effects and the formation of transient intermediates. For organosilanes, MD can simulate the approach of a water molecule, the interaction with the silicon center, and the subsequent bond-breaking and bond-forming events during hydrolysis. mdpi.com

MC simulations, in contrast, use statistical methods to sample the configuration space of a system. youtube.com Instead of a deterministic trajectory, MC methods generate new configurations through random moves, which are then accepted or rejected based on a probability criterion, typically related to the system's potential energy. youtube.com This approach is particularly effective for overcoming energy barriers and exploring equilibrium properties and reaction kinetics over longer timescales than are often accessible to MD. uantwerpen.be In the context of alkoxysilane polymerization, Kinetic Monte Carlo (kMC) methods, often parameterized with data from quantum mechanical calculations, can effectively model the complex, stepwise process of oligomerization and network formation.

While specific MD and MC simulation studies focused solely on bis(tert-butoxy)methylsilane are not prominent, the methodologies are broadly applied to alkoxysilanes to understand the fundamental steps of sol-gel chemistry. nih.govuni-saarland.deunm.edu These simulations help elucidate how factors like steric hindrance from bulky tert-butoxy (B1229062) groups and the presence of catalysts influence the rates and pathways of hydrolysis and condensation reactions. nih.gov

Prediction of Intermediate Energies and Activation Barriers in Organosilane Reactions

The rate and feasibility of a chemical reaction are governed by its energetics, specifically the energies of intermediates and the activation barriers of transition states. Computational quantum chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for accurately predicting these values for organosilane reactions. nih.govrsc.orgescholarship.org By calculating the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products and quantify the energy required to initiate the transformation. rsc.org

A key reaction for organosilanes containing a Si-H bond is hydrogen abstraction. Theoretical studies comparing H-abstraction from silanes with their alkane counterparts reveal significantly lower activation barriers for the silicon compounds. nih.gov This heightened reactivity is consistent with the lower bond dissociation energy (BDE) of the Si-H bond compared to the C-H bond. nih.gov For example, the calculated barrier for H-abstraction from silane by a hydrogen radical is nearly 9 kcal/mol lower than that for methane. nih.gov This trend holds across various substituted silanes, underscoring the inherent reactivity of the Si-H bond.

| Reaction | Attacking Radical | Calculated Activation Barrier (kcal/mol) |

|---|---|---|

| Silane (SiH₄) H-Abstraction | H• | 4.9 |

| Methane (CH₄) H-Abstraction | H• | 13.4 |

| Silane (SiH₄) H-Abstraction | CH₃• | 9.3 |

| Methane (CH₄) H-Abstraction | CH₃• | 17.5 |

| Disilane (Si₂H₆) H-Abstraction | H• | 3.9 |

| Ethane (C₂H₆) H-Abstraction | H• | 10.5 |

| Dimethylsilane ((CH₃)₂SiH₂) H-Abstraction | H• | 4.3 |

| Propane (C₃H₈) H-Abstraction (secondary C) | H• | 8.2 |

Data sourced from theoretical investigations on H-abstraction reactions of silanes. nih.gov

For hydrolysis reactions of alkoxysilanes, theoretical studies have shown that the mechanism can proceed through a front-side nucleophilic attack on the silicon center, often involving clusters of water molecules. acs.org The reactivity is significantly enhanced in the presence of acid or base catalysts, which stabilize cationic or hypervalent silicon intermediates, respectively, thereby lowering the activation barrier. unm.eduacs.org

Electronegativity and Bond Polarization Effects in Organosilanes (e.g., Si-H bond)

The chemical reactivity of bis(tert-butoxy)methylsilane is fundamentally dictated by the distribution of electrons within its bonds, a property governed by the electronegativity of the constituent atoms. researchgate.net Electronegativity is a measure of an atom's ability to attract shared electrons in a chemical bond. encyclopedia.pub The difference in electronegativity between two bonded atoms determines the bond's polarity.

Silicon is notably less electronegative than hydrogen, carbon, and oxygen. encyclopedia.pubyoutube.com This fact has profound consequences for the polarization of bonds within organosilanes. The most striking feature is the polarity of the silicon-hydrogen (Si-H) bond. With hydrogen (Pauling scale ~2.20) being more electronegative than silicon (Pauling scale ~1.90), the bonding electrons are shifted towards the hydrogen atom. encyclopedia.pub This creates a partial negative charge (δ-) on hydrogen and a partial positive charge (δ+) on silicon (Siδ+-Hδ-). researchgate.net This "hydridic" character of the hydrogen atom is opposite to the polarization of a carbon-hydrogen (C-H) bond, where carbon is more electronegative, resulting in a Cδ--Hδ+ arrangement. researchgate.net The unique polarity of the Si-H bond makes it susceptible to attack by electrophiles at the hydrogen and nucleophiles at the silicon, and it is a key feature in hydrosilylation and other reactions involving hydride transfer. researchgate.net

The silicon-oxygen (Si-O) bonds, connecting the silicon center to the tert-butoxy groups, are highly polarized due to the large electronegativity difference between oxygen (~3.44) and silicon (~1.90). This results in a significant partial positive charge on the silicon atom, making it a highly electrophilic center and susceptible to nucleophilic attack, which is the foundational step in hydrolysis reactions. uni-saarland.de

| Atom | Pauling Electronegativity | Bond | Electronegativity Difference (Δχ) | Resulting Polarity |

|---|---|---|---|---|

| Oxygen (O) | 3.44 | Si-O | 1.54 | Highly Polar (Siδ+-Oδ-) |

| Carbon (C) | 2.55 | Si-C | 0.65 | Polar (Siδ+-Cδ-) |

| Hydrogen (H) | 2.20 | C-H | 0.35 | Slightly Polar (Cδ--Hδ+) |

| Silicon (Si) | 1.90 | Si-H | 0.30 | Polar (Siδ+-Hδ-) |

Electronegativity values are on the Pauling scale. encyclopedia.pubbrainly.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Organosilanes

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the characterization of organosilanes. By probing the magnetic properties of atomic nuclei, NMR provides unparalleled detail regarding the structure and bonding within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in defining the organic components of Silane (B1218182), bis(1,1-dimethylethoxy)methyl-.

In the ¹H NMR spectrum, the protons of the methyl group directly attached to the silicon atom would be expected to produce a singlet. The chemical shift of this peak is influenced by the electronegativity of the silicon and the steric bulk of the neighboring tert-butoxy (B1229062) groups. Typically, Si-CH₃ protons resonate in the region of 0.1 to 0.4 ppm. chemicalbook.comresearchgate.net The protons of the two equivalent tert-butoxy groups, -OC(CH₃)₃, would also yield a sharp singlet, typically found further downfield, generally in the range of 1.2 to 1.5 ppm, due to the deshielding effect of the adjacent oxygen atom.

The ¹³C NMR spectrum provides complementary information. The carbon of the methyl group bonded to silicon (Si-CH₃) would appear at a characteristic upfield chemical shift, often between -5 and 5 ppm. udel.eduoregonstate.edu The quaternary carbon of the tert-butoxy group (Si-O-C (CH₃)₃) would resonate in the region of 70-80 ppm, while the methyl carbons of the tert-butoxy group (Si-O-C(CH₃ )₃) would be observed further upfield, typically between 30 and 35 ppm. spectrabase.comlibretexts.org The precise chemical shifts are sensitive to solvent and concentration.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| Si-CH₃ | 0.1 - 0.4 | -5 - 5 | Singlet |

| -OC(CH₃)₃ | 1.2 - 1.5 | 30 - 35 | Singlet |

| -OC (CH₃)₃ | N/A | 70 - 80 | Singlet |

Silicon-29 (²⁹Si) NMR spectroscopy is a powerful tool for directly probing the environment of the silicon atom. researchgate.net It provides critical information on the number and type of substituents attached to the silicon, as well as the degree of condensation in polysiloxane systems. researchgate.net For a monomeric species like Silane, bis(1,1-dimethylethoxy)methyl-, the ²⁹Si NMR spectrum would be expected to show a single resonance. The chemical shift is highly dependent on the nature of the substituents. For methylalkoxysilanes, the chemical shifts can vary significantly. unige.chunige.ch The presence of two alkoxy groups and one methyl group would place the chemical shift in a specific region that can be predicted and compared with related compounds. unige.chunige.ch For instance, the substitution of hydrogen with methoxy (B1213986) groups in silanes generally leads to a downfield shift in the ²⁹Si NMR spectrum. unige.ch

Interactive Data Table: Typical ²⁹Si NMR Chemical Shift Ranges for Related Silanes

| Silane Structure Type | Typical ²⁹Si Chemical Shift Range (ppm) |

| RSi(OR')₃ | -40 to -70 |

| R₂Si(OR')₂ | -20 to -30 |

| R₃Si(OR') | 0 to 20 |

Note: R and R' represent alkyl groups. The exact shift for Silane, bis(1,1-dimethylethoxy)methyl- would fall within the broader range for methylalkoxysilanes.

When organosilanes like Silane, bis(1,1-dimethylethoxy)methyl- are used to modify surfaces to form self-assembled monolayers, solid-state NMR (ssNMR) becomes an invaluable characterization technique. nih.govacs.org While solution NMR provides data on the bulk material, ssNMR gives insight into the structure and dynamics of the silane once it is immobilized on a substrate. nih.govacs.orgacs.org

Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to enhance the signal of low-abundance nuclei like ¹³C and ²⁹Si in the solid state. uni-muenchen.de ¹³C CP-MAS can confirm the presence of the methyl and tert-butoxy groups on the surface. ²⁹Si CP-MAS is particularly powerful for studying the condensation reactions of the silane with surface hydroxyl groups and with other silane molecules. uni-muenchen.de It can distinguish between unreacted silanes, silanes bonded to the surface through one, two, or three siloxane bridges (T¹, T², and T³ species, respectively). researchgate.net This information is crucial for understanding the quality and structure of the resulting monolayer. nih.govacs.org

Mass Spectrometry Techniques (e.g., GC-MS) for Molecular Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary tool for the molecular analysis of volatile and semi-volatile compounds like "Silane, bis(1,1-dimethylethoxy)methyl-". In a typical GC-MS analysis, the sample is first vaporized and separated based on its boiling point and affinity for the chromatographic column. Subsequently, the separated molecules are ionized, commonly through electron impact (EI), and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

For "Silane, bis(1,1-dimethylethoxy)methyl-", the fragmentation pattern is expected to be characteristic of its structure. The presence of two tert-butoxy groups and a methyl group attached to the central silicon atom would lead to specific cleavage pathways. Key fragmentation patterns for similar structures often involve the loss of alkyl groups and rearrangements.

A prominent fragmentation pathway for compounds containing tert-butoxy groups is the loss of a tert-butyl group (C(CH₃)₃), which would result in a significant peak at m/z corresponding to the loss of 57 Da. Another expected fragmentation is the loss of isobutylene (B52900) (C₄H₈) from the tert-butoxy group, leading to a hydroxyl group on the silicon, which can be observed as a loss of 56 Da. The cleavage of the Si-C bond could result in the loss of a methyl radical (CH₃•), a characteristic fragmentation for methylsilanes.

The mass spectrum would likely exhibit a series of peaks corresponding to these and other fragmentation events, allowing for the confirmation of the compound's structure. The molecular ion peak (M⁺), corresponding to the intact molecule, may be observed, though its intensity can vary depending on the stability of the molecule under EI conditions.

Table 1: Predicted Key Mass Spectrometric Fragments for Silane, bis(1,1-dimethylethoxy)methyl-

| Fragment Ion | Proposed Structure | m/z (Predicted) |

| [M - CH₃]⁺ | [Si(OCH(CH₃)₂)₂]⁺ | M - 15 |

| [M - C₄H₉]⁺ | [CH₃Si(OCH(CH₃)₂)O]⁺ | M - 57 |

| [M - OC₄H₉]⁺ | [CH₃Si(OCH(CH₃)₂)]⁺ | M - 73 |

Note: 'M' represents the molecular weight of the parent compound.

Thermal Analysis Techniques

Thermal analysis techniques are indispensable for evaluating the thermal stability and decomposition behavior of materials. For "Silane, bis(1,1-dimethylethoxy)methyl-", particularly in the context of its use in forming organic coatings, Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) provide critical insights.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is highly effective for quantifying the amount of organic coating on a substrate. When a substrate coated with a film derived from "Silane, bis(1,1-dimethylethoxy)methyl-" is subjected to TGA, the organic components will decompose and volatilize at elevated temperatures, resulting in a measurable mass loss.

The TGA curve for a coated substrate would typically show an initial stable region, followed by one or more distinct mass loss steps corresponding to the decomposition of the organic material. The total mass loss can be directly correlated to the amount of the silane-based coating present on the substrate. For silane-treated silica (B1680970) particles, distinct weight loss steps can sometimes be attributed to physisorbed monomeric silanes, physisorbed polycondensed silanes, and chemisorbed silanes. parksystems.com This allows for a quantitative assessment of the coating's composition and its thermal stability. By analyzing the temperature at which decomposition begins (onset temperature), the thermal stability of the coating can be determined.

Table 2: Hypothetical TGA Data for a Substrate Coated with a Polymerized Film of Silane, bis(1,1-dimethylethoxy)methyl-

| Temperature Range (°C) | Mass Loss (%) | Interpretation |

| 25 - 150 | ~1-2 | Loss of adsorbed water and residual solvent |

| 150 - 450 | ~10-15 | Decomposition of the organic silane coating |

| > 450 | Stable | Residual inorganic substrate |

Differential Thermal Analysis (DTA) is a technique that measures the temperature difference between a sample and an inert reference material as a function of temperature. tandfonline.com This method detects exothermic and endothermic events, such as phase transitions, crystallization, and decomposition reactions. When used in conjunction with TGA, DTA provides a more complete picture of the thermal decomposition pathways of the silane coating.

For a coating derived from "Silane, bis(1,1-dimethylethoxy)methyl-", the DTA curve would show peaks corresponding to the energy changes that occur during heating. For instance, an exothermic peak might indicate the oxidative decomposition of the organic components of the silane film. mpg.de The temperatures of these peaks can be correlated with the mass loss steps observed in the TGA curve to identify the specific decomposition reactions. This information is valuable for understanding the degradation mechanism of the coating and its performance at elevated temperatures.

Surface Characterization Techniques for Modified Substrates

The performance of a coating derived from "Silane, bis(1,1-dimethylethoxy)methyl-" is intrinsically linked to the morphology and thickness of the film formed on a substrate. Atomic Force Microscopy (AFM) and Ellipsometry are powerful techniques for characterizing these surface properties at the nanoscale.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a surface with nanoscale resolution. iwaponline.com For substrates modified with "Silane, bis(1,1-dimethylethoxy)methyl-", AFM can be used to visualize the surface topography, assess the uniformity of the coating, and measure surface roughness.

AFM imaging can reveal whether the silane forms a smooth, continuous monolayer or if it aggregates into islands or other complex structures. researchgate.net This is crucial for controlling the properties of the modified surface, as the morphology of the film can significantly impact its performance in applications such as adhesion promotion or as a hydrophobic layer. By analyzing the AFM images, quantitative data on surface roughness (e.g., root-mean-square roughness) can be obtained, providing a metric for the quality of the coating.

Table 3: Illustrative AFM Surface Roughness Data for a Silicon Wafer Before and After Coating with Silane, bis(1,1-dimethylethoxy)methyl-

| Sample | Root-Mean-Square (RMS) Roughness (nm) |

| Uncoated Silicon Wafer | 0.2 - 0.5 |

| Silane-Coated Silicon Wafer | 0.5 - 1.5 |

Note: The increase in roughness can indicate the presence of the silane layer and its morphology.

Ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface. parksystems.com This change is dependent on the thickness and optical properties (refractive index and extinction coefficient) of any thin films present on the surface. Ellipsometry is therefore an ideal method for accurately measuring the thickness of silane films, often with sub-nanometer resolution. ustb.edu.cn

For a substrate coated with "Silane, bis(1,1-dimethylethoxy)methyl-", a multi-layer optical model (e.g., substrate/silicon dioxide/silane film/air) is used to analyze the ellipsometric data and determine the film thickness. mpg.de This technique is highly sensitive to the formation of monolayers and can be used to monitor the kinetics of the silanization process in real-time. In addition to thickness, spectroscopic ellipsometry can also provide information about the optical constants of the film, which can be related to its density and composition.

Dynamic Contact Angle Measurements for Surface Wetting Properties

Dynamic contact angle (DCA) measurements are employed to characterize the wettability of surfaces functionalized with bis(1,1-dimethylethoxy)methylsilane. Unlike static measurements, DCA provides information on contact angle hysteresis, which is the difference between the advancing and receding contact angles. biolinscientific.com This hysteresis arises from surface heterogeneity, roughness, and the mobility of the silane molecules on the surface. biolinscientific.comtemple.edu

The advancing contact angle (θadv) is measured as a liquid droplet expands over the surface, representing the wetting properties of a dry surface. The receding contact angle (θrec) is measured as the droplet contracts, indicating the wettability of a pre-wetted surface. biolinscientific.com A large contact angle hysteresis (θadv - θrec) often suggests a chemically heterogeneous or rough surface. temple.edu For a surface coated with bis(1,1-dimethylethoxy)methylsilane, these measurements can quantify the hydrophobicity imparted by the methyl and dimethylethoxy groups and assess the uniformity of the monolayer.

Research Findings: Surfaces modified with organosilanes typically exhibit changes in their wetting behavior. For a hydrophobic silane like bis(1,1-dimethylethoxy)methylsilane, a significant increase in the water contact angle is expected compared to an untreated hydrophilic substrate (e.g., silica). The advancing angle provides a measure of the surface's resistance to wetting, while the receding angle offers insight into the strength of adhesion of the water to the functionalized surface.

Table 1: Illustrative Dynamic Contact Angle Data for a Bis(1,1-dimethylethoxy)methylsilane-Modified Surface

| Substrate | Probe Liquid | Advancing Angle (θadv) | Receding Angle (θrec) | Contact Angle Hysteresis (θadv - θrec) |

| Unmodified Silica | Deionized Water | 25° ± 2° | 10° ± 2° | 15° |

| Silane-Modified Silica | Deionized Water | 95° ± 3° | 75° ± 3° | 20° |

| Silane-Modified Silica | Diiodomethane | 58° ± 2° | 48° ± 2° | 10° |

Electrochemical Impedance Spectroscopy (EIS) for Film Defects and Interfacial Properties

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to investigate the properties of thin films, including those formed by bis(1,1-dimethylethoxy)methylsilane. researchgate.netmdpi.com By applying a small amplitude AC potential at various frequencies, EIS can probe the integrity of the silane layer and the processes occurring at the film-substrate interface. researchgate.net The resulting impedance data is often modeled using an equivalent electrical circuit to extract quantitative parameters related to the film's barrier properties. mdpi.comresearchgate.net

For a silane film on a conductive substrate immersed in an electrolyte, EIS can distinguish between the resistance and capacitance of the film and the underlying substrate. A high-quality, defect-free silane layer acts as a dielectric barrier, exhibiting high impedance (resistance) and low capacitance. mdpi.com Conversely, the presence of pinholes or defects allows the electrolyte to penetrate the film, leading to a decrease in film resistance and an increase in capacitance, signaling potential corrosion or degradation at the interface. mdpi.com

Research Findings: EIS studies on organosilane films can monitor their degradation over time in corrosive environments. The film resistance (Rf) is a key indicator of its barrier protection, while the film capacitance (Cf) relates to the extent of water uptake into the film. A significant drop in Rf and a rise in Cf over time would indicate a failure of the protective layer formed by bis(1,1-dimethylethoxy)methylsilane.

Table 2: Illustrative EIS Parameters for a Bis(1,1-dimethylethoxy)methylsilane Film on Steel

| Exposure Time | Film Resistance (Rf) (Ω·cm²) | Film Capacitance (Cf) (F·cm⁻²) | Double Layer Capacitance (Cdl) (F·cm⁻²) | Charge Transfer Resistance (Rct) (Ω·cm²) |

| 1 hour | 5 x 10⁸ | 2.5 x 10⁻⁸ | 1.0 x 10⁻⁷ | 8 x 10⁹ |

| 24 hours | 2 x 10⁸ | 5.0 x 10⁻⁸ | 2.2 x 10⁻⁷ | 5 x 10⁹ |

| 100 hours | 9 x 10⁷ | 8.5 x 10⁻⁸ | 6.0 x 10⁻⁷ | 1 x 10⁹ |

X-ray Diffraction (XRD) Analysis for Crystalline Structure

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. mdpi.com In the context of bis(1,1-dimethylethoxy)methylsilane, XRD could be used to analyze the bulk material in its solid or powder form to determine its crystal structure, lattice parameters, and phase purity. researchgate.net When this silane is applied as a thin monolayer on a substrate, XRD is less commonly used because self-assembled monolayers are often too thin and lack the long-range crystalline order needed to produce a strong diffraction pattern separate from the substrate's signal. mdpi.com However, grazing incidence XRD (GIXRD) can sometimes provide information on the in-plane ordering of well-organized monolayers.

Research Findings: For a thin film of bis(1,1-dimethylethoxy)methylsilane on a surface, a standard XRD analysis would likely be dominated by peaks from the underlying substrate. The silane layer itself would be expected to be largely amorphous, presenting as a broad, low-intensity hump in the diffractogram rather than sharp, defined peaks characteristic of a crystalline material. If the bulk material were analyzed, specific diffraction peaks would be observed that could be indexed to a particular crystal system.

Table 3: Hypothetical XRD Peak Data for Bis(1,1-dimethylethoxy)methylsilane

| Sample Form | 2θ Angle (°) | Intensity (a.u.) | Phase/Comment |

| Crystalline Powder | 10.5 | High | Crystalline Peak 1 |

| Crystalline Powder | 15.2 | Medium | Crystalline Peak 2 |

| Crystalline Powder | 21.0 | High | Crystalline Peak 3 |

| Amorphous Monolayer on Silica | 20-30 | Low | Broad amorphous halo |

Quantitative Characterization of Organosilane Monolayers

Determining the precise amount of silane bound to a surface, or the surface coverage, is crucial for understanding structure-property relationships. While surface-sensitive techniques provide valuable information, they are often difficult to make fully quantitative. Chemical methods that cleave the monolayer from the surface for analysis in solution offer a powerful alternative.

A robust method for the quantitative analysis of organosilane monolayers involves their cleavage from the substrate through oxidative dissociation. researchgate.netnih.gov The Fleming-Tamao oxidation is a well-established reaction that converts a carbon-silicon (C-Si) bond into a carbon-oxygen (C-O) bond. wikipedia.org This process can be adapted to cleave organosilanes from silica or other oxide surfaces under mild conditions. nih.govacs.org

The procedure involves treating the silane-modified surface with a fluoride (B91410) source and an oxidant, such as hydrogen peroxide. nih.govacs.org This reaction efficiently breaks the stable Si-C bond that tethers the organic part of the silane to the surface, releasing it as a corresponding alcohol. acs.orgwhiterose.ac.uk The liberated molecules can then be collected and quantified using standard analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS). nih.govzenodo.org This approach allows for an accurate determination of the surface density (molecules per unit area) of the bound silane. nih.gov

Research Findings: This cleavage protocol has been successfully applied to various organosilane monolayers on different substrates, including flat surfaces and nanoparticles. nih.govnih.gov The reaction is known for its tolerance to a wide range of functional groups and its ability to proceed at room temperature. whiterose.ac.uk By analyzing the amount of the resulting alcohol from a known surface area, a precise quantification of the bis(1,1-dimethylethoxy)methylsilane monolayer can be achieved.

Table 4: Example Data from Quantitative Cleavage of a Bis(1,1-dimethylethoxy)methylsilane Monolayer

| Substrate Surface Area (m²) | Amount of Cleaved Alcohol (μmol) | Calculated Surface Coverage (μmol/m²) | Calculated Surface Density (molecules/nm²) |

| 0.01 | 0.045 | 4.5 | 2.7 |

| 0.05 | 0.220 | 4.4 | 2.6 |

| 0.10 | 0.455 | 4.6 | 2.8 |

Advanced Applications in Materials Science and Engineering

Surface Modification and Coatings Technology

The ability of Silane (B1218182), bis(1,1-dimethylethoxy)methyl- to form durable, functional coatings and modify surfaces at the molecular level has led to its adoption in several key technologies.

There is a growing demand for environmentally friendly coating technologies with low volatile organic compound (VOC) content. google.com Silane-based coatings, including those derived from Silane, bis(1,1-dimethylethoxy)methyl-, are considered a promising alternative to traditional chromate (B82759) conversion coatings, which pose environmental and health risks. researchgate.netresearchgate.net These silane coatings can be applied in aqueous solutions, reducing the reliance on volatile organic solvents. mdpi.com They offer excellent corrosion resistance and adhesion, making them suitable for protecting metallic substrates. nih.govnih.gov The development of these eco-friendly coatings is crucial for various industries seeking to minimize their environmental impact. nih.gov

The creation of hydrophobic (water-repellent) surfaces is of great interest for applications such as self-cleaning coatings, anti-icing surfaces, and moisture-resistant electronics. epo.orgresearchgate.net Silane, bis(1,1-dimethylethoxy)methyl-, with its alkyl (methyl) group, can be used to impart hydrophobicity to various substrates. When applied to a surface, the silane molecules can self-assemble into a thin film, with the hydrophobic methyl groups oriented away from the surface, creating a water-repellent layer. rsc.orggoogle.com The degree of hydrophobicity can be tuned by controlling the length of the alkyl chain in the silane molecule and the surface roughness. mdpi.com

Comparison of Silane Types for Hydrophobic Coatings

| Silane Type | Key Feature | Resulting Surface Property | Example Application |

|---|---|---|---|

| Alkylsilanes (e.g., Silane, bis(1,1-dimethylethoxy)methyl-) | Presence of non-polar alkyl groups | Hydrophobicity | Water-repellent coatings on glass |

| Fluorinated Alkyl Silanes | Presence of highly non-polar fluorocarbon chains | Superhydrophobicity and Oleophobicity | Self-cleaning and stain-resistant surfaces |

| Dipodal Silanes | Two points of attachment to the substrate | Increased durability and chemical resistance of the hydrophobic layer | Robust coatings for harsh environments |

In the semiconductor industry, the deposition of high-quality thin films is essential for the fabrication of microelectronic devices. Silane, bis(1,1-dimethylethoxy)methyl- can be used as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes to create thin films of silicon-based materials, such as silicon oxide (SiO2) and silicon nitride (SiNx). google.comsigmaaldrich.comresearchgate.net The choice of precursor is critical in determining the properties of the deposited film. For instance, aminosilane (B1250345) precursors are often favored for low-temperature ALD of high-quality SiO2 films. tue.nlresearchgate.net The use of specific silane precursors allows for precise control over film thickness, composition, and electrical properties, which are crucial for the performance of semiconductor devices. svc.orgelectrochem.org

Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the desirable properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., thermal stability, mechanical strength). rsc.orgsol-gel.net The sol-gel process is a versatile method for synthesizing these materials, and Silane, bis(1,1-dimethylethoxy)methyl- can serve as a key building block in this process. d-nb.infonih.govscispace.com

The sol-gel synthesis of organosilica hybrids involves the hydrolysis and condensation of silane precursors. mdpi.comosti.gov Silane, bis(1,1-dimethylethoxy)methyl-, with its organic methyl group, can be co-condensed with other alkoxysilanes to create a hybrid material with tailored properties. nih.gov The organic moieties are covalently bonded to the silica (B1680970) network, resulting in a stable, homogeneous material. rsc.org By carefully selecting the silane precursors and reaction conditions, it is possible to design organosilica hybrids with specific functionalities and properties for a wide range of applications, including catalysis, sensing, and nanomedicine. nih.govresearchgate.net

Key Parameters in Sol-Gel Synthesis of Organosilica Hybrids

| Parameter | Influence on Final Material |

|---|---|

| Type of Silane Precursor(s) | Determines the nature of the organic functionality and the degree of cross-linking. |

| Water-to-Silane Molar Ratio | Affects the rates of hydrolysis and condensation, influencing the final structure. |

| pH of the Solution (Catalyst) | Controls the relative rates of hydrolysis and condensation, impacting porosity and network formation. |

| Solvent | Influences the solubility of precursors and the homogeneity of the resulting gel. |

| Temperature and Curing Conditions | Affects the kinetics of the sol-gel reactions and the final properties of the dried material. |

Integration with Polymer Matrices (e.g., cellulose (B213188) acetate (B1210297) modification)

There is no specific information available in the searched results detailing the integration of Silane, bis(1,1-dimethylethoxy)methyl- with polymer matrices, including the modification of cellulose acetate. General literature on cellulose acetate modification often highlights the use of other functional silanes, such as aminosilanes, to introduce specific reactive groups or alter surface properties. However, dedicated studies or reports on the use of di-tert-butoxymethylsilane for this purpose could not be identified.

Formation of Novel Organosilicon-Organic Compositions and Block Copolymers

The synthesis of organosilicon-organic compositions and block copolymers is a well-established field, often utilizing silane precursors. mdpi.com However, specific examples or detailed research outlining the use of Silane, bis(1,1-dimethylethoxy)methyl- as a monomer or initiator for creating novel block copolymers or organosilicon-organic compositions are not present in the available literature. Methodologies for block copolymer synthesis are diverse, including techniques like atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, which can incorporate silane-containing monomers. mdpi.com Despite this, the application of di-tert-butoxymethylsilane in these synthetic routes is not documented in the provided search results.

Nanotechnology and Nanomaterials

While silanes are crucial in nanotechnology for surface functionalization and the creation of novel nanomaterials, specific data on the use of Silane, bis(1,1-dimethylethoxy)methyl- is sparse.

Creation of Nanomaterials with Enhanced Mechanical Properties

The incorporation of nanoparticles is a known strategy to enhance the mechanical properties of various materials. researchgate.netresearchgate.net Silanes are often used to modify the surface of these nanoparticles to improve their dispersion and interfacial adhesion within a matrix. However, there is no specific research found that demonstrates the use of Silane, bis(1,1-dimethylethoxy)methyl- for creating nanomaterials with enhanced mechanical properties.

Development of Smart Coatings and Catalysts

Smart coatings are advanced materials that can respond to environmental stimuli. researchgate.netspecialchem.com The development of such coatings often involves the incorporation of functional additives. mdpi.comresearchgate.netfrontiersin.org Although organosilanes can be used to improve adhesion and durability in coatings, there is no specific information linking Silane, bis(1,1-dimethylethoxy)methyl- to the development of smart coatings. Similarly, while some silicon-containing compounds have catalytic applications, specific research on the catalytic use of this particular silane is not available in the search results. researchgate.netresearchgate.netmdpi.com

Applications in Electronics and Optics

The high purity of silicon-based materials derived from silane precursors makes them fundamental to the electronics and optics industries.

Silicon-Based Materials with Novel Optoelectronic Properties (e.g., Photoluminescence, Electroluminescence)

Organosilicon polymers, or polysiloxanes, derived from silane monomers are of great interest for optoelectronic devices due to their flexibility, optical transparency, and film-forming abilities. mdpi.com By modifying the organic substituents on the silicon backbone, materials with novel properties like photoluminescence and semiconductor behavior can be synthesized. mdpi.comresearchgate.net

The synthesis of these materials can involve the coupling of various dichlorosilanes. researchgate.net While Silane, bis(1,1-dimethylethoxy)methyl- is not a dichloro-variant, its role as a precursor to silicon oxides is relevant. Doping these silica matrices with luminescent materials is a common strategy. For example, introducing organic phosphors or quantum dots like ZnS into a polysiloxane matrix can induce photoluminescent or electroluminescent properties in the final material, making them suitable for flexible displays and sensors. mdpi.com

Materials for Communication Technologies (e.g., Optical Fibers)

The production of optical fibers for data transmission relies on extremely high-purity silicon dioxide. High-purity chlorosilanes are the primary starting materials for manufacturing the core and cladding of these fibers through processes like chemical vapor deposition. evonik.com Even minute impurities can degrade the optical properties of the fiber, leading to signal loss. evonik.com

While Silane, bis(1,1-dimethylethoxy)methyl- is an alkoxysilane rather than a chlorosilane, it can serve as a precursor to high-purity silica. The sol-gel process, initiated by the hydrolysis of the silane, can yield silicon dioxide with controlled purity and refractive index, which are critical parameters for optical fiber performance. ontosight.ai The use of high-quality silanes ensures enhanced transmission properties and extends the lifespan of optical fiber networks. evonik.com

Enhancement of Photovoltaic (PV) Module Performance

In the photovoltaic industry, silanes are used in several ways to improve the efficiency and durability of solar modules. Silane coupling agents can act as adhesion promoters between the glass, encapsulant, and backsheet layers of a PV module, ensuring long-term performance under harsh environmental conditions. thenanoholdings.com

Sorbent Materials for Metal Ion Adsorption

The functionalization of silica surfaces with specific organic groups can create highly effective sorbent materials for the removal of heavy metal ions from aqueous solutions. researchgate.net This is a critical application for environmental remediation.

The process typically begins with a silica support, which can be synthesized from precursors like Silane, bis(1,1-dimethylethoxy)methyl-. The surface of the silica, rich in silanol (B1196071) (Si-OH) groups, is then reacted with another organosilane containing a functional group that can chelate or bind to metal ions. Common functional groups include amines and thiols. researchgate.net

For example, silica nanoparticles functionalized with (3-Aminopropyl)triethoxysilane (APTES) have shown high removal efficiency for lead (Pb2+) and mercury (Hg2+), while (3-Mercaptopropyl)triethoxysilane (MPTES) functionalized particles are effective for copper (Cu2+) and mercury (Hg2+). researchgate.net The underlying silica material provides a stable, high-surface-area scaffold for these functional groups. The choice of functional group dictates the selectivity of the sorbent for different metal ions.

| Sorbent Material | Target Metal Ions | Adsorption Capacity (mg/g) |

| SiO2-APTES | Pb2+ | 180 |

| SiO2-APTES | Hg2+ | 198 |

| SiO2-MPTES | Cu2+ | 198 |

| SiO2-MPTES | Hg2+ | 166 |

| Sago Bark | Pb(II) | 26.50 |

| Sago Bark | Cr(VI) | 19.90 |

This table presents data on the adsorption capacity of different functionalized silica nanoparticles and a biosorbent for various heavy metal ions. Data from multiple sources. researchgate.netekb.eg

Environmental Impact and Degradation Pathways of Organosilanes

Abiotic Degradation Mechanisms

Abiotic degradation, occurring without the involvement of living organisms, represents a primary route for the environmental breakdown of Silane (B1218182), bis(1,1-dimethylethoxy)methyl-. The key mechanisms at play are hydrolysis of its siloxane precursors and oxidation in the atmosphere.

The silicon-oxygen bonds in organosilanes are susceptible to hydrolysis, a chemical reaction with water that leads to the cleavage of these bonds. In the case of Silane, bis(1,1-dimethylethoxy)methyl-, the presence of two bulky tert-butoxy (B1229062) groups significantly influences the rate of this process. The steric hindrance imposed by these large substituent groups makes the silicon center less accessible to water molecules, thereby slowing down the hydrolysis rate compared to silanes with smaller alkoxy groups like methoxy (B1213986) or ethoxy groups. researchgate.net For instance, the relative hydrolysis rate of a tert-butoxy silane can be approximately 700 times slower than that of a methoxy silane under the same conditions. researchgate.net

The hydrolysis of Silane, bis(1,1-dimethylethoxy)methyl- is expected to proceed in a stepwise manner, yielding methylsilanetriol (B1219558) and tert-butanol (B103910) as the primary products. The reaction can be catalyzed by both acids and bases. cfmats.comgelest.com

Table 1: Relative Hydrolysis Rates of Alkoxysilanes

| Alkoxy Group | Relative Hydrolysis Rate |

|---|---|

| Methoxy | 1 |

| Ethoxy | 0.1 - 0.16 |

| Isopropoxy | ~0.01 |

| tert-Butoxy | ~0.0014 |

Data is generalized from relative rate comparisons and illustrates the significant impact of steric hindrance. researchgate.net

Biotic Degradation Studies

The role of microorganisms in the degradation of organosilicon compounds is an area of ongoing research. While some organosilanes can be resistant to microbial attack, others can serve as substrates for certain microbial populations.